molecular formula C11H12BrNO B12300376 5-(4-Bromophenyl)piperidin-2-one

5-(4-Bromophenyl)piperidin-2-one

Cat. No.: B12300376
M. Wt: 254.12 g/mol
InChI Key: FDBGOSSOFAVGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within N-Heterocyclic Compound Research and the Piperidinone Scaffold

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of biologically active molecules. nih.govmdpi.comnih.gov A significant percentage, estimated to be over 85%, of all biologically active compounds feature a heterocyclic structure, with nitrogen-based heterocycles being particularly prevalent. rsc.org In fact, approximately 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle. nih.govmdpi.comrsc.org This prevalence is attributed to their inherent stability and the ability of nitrogen atoms to form crucial hydrogen bonds with biological targets such as DNA. nih.govmdpi.comrsc.org

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. acs.orgwikipedia.org Its derivatives are the focus of extensive research due to their diverse pharmacological activities. acs.orgnih.gov The piperidinone scaffold, a derivative of piperidine featuring a ketone group within the ring, serves as a versatile intermediate in the synthesis of various bioactive molecules. nih.gov Piperidin-4-ones, in particular, have been identified as possessing a wide range of pharmacological properties, including anticancer and anti-HIV activities. nih.gov The introduction of substituents onto the piperidinone ring allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug design. acs.orgnih.gov

The compound 5-(4-Bromophenyl)piperidin-2-one combines the piperidinone core with a bromophenyl substituent. The presence of the bromine atom, a halogen, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonds, similar to hydrogen bonds, can play a crucial role in ligand-receptor interactions, potentially enhancing binding affinity and selectivity. The specific placement of the bromophenyl group at the 5-position of the piperidin-2-one ring creates a distinct chemical entity with the potential for unique biological activities.

Current Understanding and Emerging Research Trajectories of this compound

Current research on this compound and its analogs is primarily focused on exploring their potential as therapeutic agents. The core structure is being investigated for its utility in developing treatments for a variety of diseases. For instance, derivatives of 4'-(4-bromophenyl)-4'-piperidinol have been synthesized and evaluated as multifactorial agents for Alzheimer's disease, showing promising activity against acetylcholinesterase and as antioxidants. mdpi.com

The synthesis of various derivatives of the parent compound, 1-(4-bromophenyl)piperidine, is an active area of investigation, with researchers developing new methods to improve yield and efficiency. google.com These synthetic efforts are crucial for generating a diverse library of related compounds for biological screening. The exploration of different substituents on the piperidine or phenyl ring allows for the systematic investigation of structure-activity relationships (SAR), providing insights into how molecular modifications affect biological outcomes.

Emerging research trajectories likely involve the continued exploration of this scaffold in the context of neurodegenerative diseases, cancer, and inflammatory conditions. The ability of the bromophenylpiperidine moiety to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes, makes it a promising starting point for the design of novel drugs. nih.gov For example, piperidine derivatives have been investigated as antagonists for the sigma-1 receptor and agonists for the mu-opioid receptor, highlighting their potential in pain management. nih.gov Furthermore, computational (in-silico) studies are increasingly being used to predict the binding of these compounds to specific biological targets, guiding the design of more potent and selective molecules. mdpi.comscielo.br

Historical Development of Piperidinone Synthesis and Analogues in Academic Research

The synthesis of piperidinones has a rich history dating back to the late 19th and early 20th centuries. One of the classic methods is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving an aldehyde, a β-keto acid derivative, and ammonia (B1221849) or a primary amine. wikipedia.org This reaction, published even before the well-known Robinson-Schöpf tropinone (B130398) synthesis, provides a straightforward route to 4-piperidone (B1582916) derivatives. wikipedia.org

Over the years, numerous modifications and new synthetic methodologies have been developed to access a wide array of piperidinone analogs. Early work by researchers like Baliah and his collaborators expanded on the Petrenko-Kritschenko method to synthesize 2,6-diphenylpiperidin-4-ones. chemrevlett.com These classical methods laid the groundwork for the development of more modern and stereoselective synthetic routes. chemrevlett.com

In the mid-20th century, research focused on the synthesis and reactions of piperidone derivatives, including the preparation of 4-piperidone itself and its conversion to other heterocyclic systems like homopiperazinones through reactions such as the Schmidt and Beckmann rearrangements. scribd.com More recent advancements in synthetic organic chemistry have introduced a plethora of new techniques for piperidinone synthesis. These include various cyclization strategies, such as the hydrogenation of pyridine (B92270) derivatives, which can be interrupted to yield piperidinones, and radical-mediated amine cyclizations. nih.gov The development of catalytic systems, including those based on transition metals like ruthenium, rhodium, and palladium, has enabled the stereoselective synthesis of chiral piperidinones, which is crucial for developing drugs with improved efficacy and reduced side effects. acs.orgnih.gov The ongoing refinement of these synthetic methods continues to facilitate the exploration of the chemical space around the piperidinone scaffold, leading to the discovery of novel compounds with significant therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

5-(4-bromophenyl)piperidin-2-one

InChI

InChI=1S/C11H12BrNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14)

InChI Key

FDBGOSSOFAVGLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 4 Bromophenyl Piperidin 2 One and Its Structural Analogues

Retrosynthetic Analysis of the 5-(4-Bromophenyl)piperidin-2-one Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of synthetic strategies. The most intuitive disconnection is at the amide bond (C-N bond), which simplifies the target molecule into a 5-(4-bromophenyl)-5-aminopentanoic acid derivative. This linear precursor can then undergo intramolecular cyclization to form the desired lactam.

Another strategic disconnection involves the C5-aryl bond. This approach suggests a precursor piperidin-2-one that can be arylated at the 5-position with a suitable 4-bromophenyl source. This strategy is particularly useful for late-stage functionalization and the synthesis of a library of analogues.

A third approach involves breaking the C5-C6 and N-C2 bonds, which points towards a Michael addition-type reaction. This would involve a Michael acceptor and a nitrogen-containing nucleophile, which upon cyclization would form the piperidin-2-one ring. This is a powerful strategy for constructing the core ring structure with the desired substitution pattern. masterorganicchemistry.com

Finally, a disconnection of the C2-C3 and N-C6 bonds suggests a multicomponent reaction strategy, where several simple starting materials are combined in a one-pot reaction to assemble the complex piperidin-2-one structure. researchgate.net This approach is highly atom-economical and efficient.

Contemporary Synthetic Approaches to Substituted Piperidin-2-ones

Modern organic synthesis has seen the development of numerous innovative methods for the construction of substituted piperidin-2-ones. These approaches often offer advantages in terms of efficiency, stereoselectivity, and sustainability compared to classical methods.

Multicomponent Reaction Strategies for Piperidinone Construction

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds like piperidin-2-ones in a single step from readily available starting materials. researchgate.netthieme-connect.com These reactions are highly convergent and atom-economical, making them attractive for both academic and industrial applications. nih.gov

One notable example is a four-component reaction involving an aldehyde, an amine equivalent (like ammonium (B1175870) acetate), an acyl chloride, and a dienophile. thieme-connect.com This process allows for the one-pot synthesis of highly substituted piperidones with good stereochemical control. Another MCR involves the reaction of anilines, aromatic aldehydes, and β-keto esters in the presence of a catalyst like zirconium tetrachloride to produce tetrahydropyridines, which can be further converted to piperidin-4-one-3-carboxylates. researchgate.net

A five-component reaction has also been developed for the diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate. acs.org These MCR strategies provide rapid access to a diverse range of piperidinone derivatives.

Michael Addition-Mannich Cascade and Related Annulation Pathways

Cascade reactions, particularly those involving Michael addition and Mannich reactions, provide an elegant and efficient means to construct the piperidin-2-one ring system. ntu.edu.sg These sequential reactions allow for the formation of multiple bonds in a single operation, often with high stereoselectivity. beilstein-journals.org

A well-established cascade involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular Mannich reaction and subsequent lactamization. acs.org For instance, the reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates can proceed via a Michael addition/nitro-Mannich/lactamization cascade to afford polysubstituted 2-piperidinones with high stereoselectivity. acs.org

Another approach involves a tandem Mannich-aza-Michael process. ntu.edu.sg This can be seen in the synthesis of quinolizidine (B1214090) and indolizidine alkaloids, where a dienamine-activated enone undergoes a Mannich/aza-Michael reaction with a cyclic imine. mun.ca Similarly, aza-Michael addition-cyclization cascade reactions have been utilized in the synthesis of N-substituted pyrrolidones and can be conceptually extended to piperidinones. nih.gov These cascade pathways offer a powerful strategy for the stereocontrolled synthesis of complex piperidinone structures.

Stereoselective and Diastereoselective Synthesis of Piperidin-2-one Enantiomers and Isomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several methods have been developed for the stereoselective and diastereoselective synthesis of piperidin-2-one enantiomers and isomers. nih.govrsc.org

One approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, the asymmetric synthesis of 2-substituted piperidines has been achieved using a multicomponent coupling reaction with a chiral methyleneaziridine, installing the C-2 stereocenter with high diastereocontrol. rsc.org

Organocatalysis has also proven to be a powerful tool for the enantioselective synthesis of piperidinones. For instance, a (S)-proline catalyzed enantioselective synthesis of dibenzoxazepine/thiazepine fused isoquinuclidines proceeds through a Mannich reaction followed by an intramolecular aza-Michael ring closure in tandem, affording the products in high yields and with excellent enantioselectivity. mun.ca

Furthermore, radical cyclization reactions have been employed for the stereoselective synthesis of 2,4,5-trisubstituted piperidines. nih.govacs.org The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters leads to the formation of only two of the four possible diastereoisomers with good to excellent diastereomeric ratios. nih.govacs.org

Table 1: Examples of Stereoselective Synthesis of Piperidin-2-one Derivatives

PrecursorsCatalyst/ReagentProductStereoselectivityReference
Imines and 2-cyano glutaric anhydrides-2-Piperidinones with a quaternary stereocenterGood diastereoselectivity nih.gov
(S)-1-(1-phenylethyl)-2-methyleneaziridine, organocuprate, allyl iodide-(S)-Coniine precursor90% de rsc.org
Substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, dialkyl malonates-Polysubstituted 2-piperidinonesHighly stereoselective acs.org
Stabilized radicals and α,β-unsaturated esters-2,4,5-trisubstituted piperidines3:2 to 40:1 dr nih.govacs.org
Aryldiazoacetates and N-Boc-2,5-dihydro-1H-pyrroleRh2(S-PTAD)4α-N C2 functionalized pyrrolidines>20:1 d.r., 97% ee acs.orgacs.org

Alkylation and Arylation Techniques in Piperidinone Derivatization

Alkylation and arylation reactions are crucial for the derivatization of the piperidin-2-one core, allowing for the introduction of various substituents to modulate biological activity. rsc.orgresearchgate.net

Alkylation of piperidin-2-ones can be achieved by forming the enolate with a suitable base, followed by reaction with an alkyl halide. rsc.org For instance, 1-benzoyl- and 1-alkyl-4-piperidones have been successfully alkylated to produce 1-substituted 3-acetonyl-4-piperidones. rsc.org

Direct C-H arylation has emerged as a powerful and atom-economical method for the introduction of aryl groups. researchgate.net Photoredox catalysis has been employed for the α-amino C–H arylation of piperidines, proceeding with high yield and diastereoselectivity. nih.gov Transition-metal-catalyzed C(sp3)-H activation is another strategy for the direct arylation of cyclic amines. researchgate.net For example, the C-2 arylation of (2-pyridyl)piperidines has been achieved using aryl boronates. researchgate.net Regioselective 2-alkylation and 2-arylation of piperidines can also be achieved via the organolithiation of cyclic imines. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic methodologies to develop more environmentally benign processes. nih.govfigshare.com This includes the use of greener solvents, catalysts, and more atom-economical reactions. ajchem-a.com

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which offers significant advantages over the classical Dieckman approach. nih.govfigshare.com This methodology has been applied to the synthesis of key pharmaceutical intermediates. researchgate.net The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been shown to be an effective and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org

Furthermore, the use of amino acids like aspartic acid instead of ammonia (B1221849) in piperidone synthesis represents a greener alternative. researchgate.net Water-mediated synthesis of piperidinols has also been reported, highlighting the move towards more sustainable solvent choices. nih.gov These approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and product yields.

Elaboration of the 4-Bromophenyl Moiety in Piperidinone Synthesis

The introduction of the 4-bromophenyl group onto the piperidinone framework can be achieved through various strategic approaches. These methods either construct the ring system using a pre-functionalized building block or introduce the moiety onto a pre-existing heterocyclic core.

One of the most direct methods involves the use of starting materials already containing the 4-bromophenyl group. For instance, the synthesis of the closely related β-(para-bromophenyl)-glutaric acid imide (a piperidine-2,6-dione) utilizes p-bromobenzaldehyde as a key starting material. harvard.edu In this approach, a Knoevenagel-type condensation of p-bromobenzaldehyde with ethyl acetoacetate (B1235776), catalyzed by piperidine (B6355638), forms the initial carbon skeleton. harvard.edu This intermediate is then further elaborated to create the glutaric acid precursor necessary for cyclization.

Another powerful strategy is the catalytic conjugate addition of arylboronic acids. The asymmetric 1,4-addition of (4-bromophenyl)boronic acid to α,β-unsaturated esters, catalyzed by rhodium complexes with chiral ligands like (R)-BINAP, allows for the enantioselective formation of a carbon-carbon bond at the β-position. mdpi.com This method yields chiral 3-(4-bromophenyl)butanoic acid, a precursor that can be further elongated and cyclized to form the desired chiral piperidinone ring. mdpi.com

Transition metal-catalyzed cross-coupling reactions also provide a versatile route. While often used to arylate a pre-existing ring, the principles can be applied to construct the necessary precursors. For example, a Suzuki-Miyaura coupling can be employed to link a brominated aromatic ring with a suitable boronic acid derivative, forming the carbon skeleton required for subsequent cyclization into the piperidinone. mdpi.com

Furthermore, direct bromination of an N-phenylpiperidine precursor offers a route to N-(4-bromophenyl)piperidines. google.com While this specific example leads to an N-aryl product, the methodology of electrophilic aromatic substitution on a phenyl-substituted piperidine ring highlights a potential strategy for introducing the bromo-substituent at a late stage of the synthesis.

A summary of selected methods for incorporating the 4-bromophenyl moiety is presented in Table 1.

Table 1: Methodologies for Incorporating the 4-Bromophenyl Moiety

Starting Material(s) Reagent(s) Key Transformation Product Type Reference
p-Bromobenzaldehyde, Ethyl acetoacetate Piperidine Knoevenagel condensation Acyclic precursor harvard.edu
(4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate Rh(NBD)₂BF₄, (R)-BINAP Asymmetric 1,4-addition Chiral butanoic acid precursor mdpi.com
Bromobenzene, Piperidine Sodium tert-amylate C-N cross-coupling N-Phenylpiperidine google.com

Synthesis of Key Precursors and Reaction Intermediates for this compound

The synthesis of this compound hinges on the preparation of suitable acyclic precursors that can undergo efficient cyclization. A logical and well-documented precursor for related structures is 3-(4-bromophenyl)glutaric acid.

The synthesis of 3-arylglutaric acids has been explored extensively. A common route involves the Michael addition of a nucleophile to a cinnamic acid derivative, followed by further transformations. An analogous preparation for 3-(4-chlorophenyl)glutaric acid has been detailed, which involves the reaction of 4-chlorobenzaldehyde (B46862) with ethyl acetoacetate and subsequent steps. nih.gov A similar pathway can be envisioned for the bromo-analogue, starting from 4-bromobenzaldehyde. A patent describes the synthesis of β-(para-bromophenyl)-glutaric acid imide, which proceeds via the corresponding glutaric acid anhydride (B1165640). harvard.edu This anhydride is prepared from the diester formed from p-bromobenzylidene bisaceto-acetic ester. harvard.edu

Table 2: Synthesis of 3-(4-Bromophenyl)glutaric Acid Imide Precursor

Step Reactant(s) Reagent(s)/Conditions Intermediate/Product Reference
1 p-Bromobenzaldehyde, Ethyl acetoacetate Piperidine, Ethanol p-Bromobenzylidene bisaceto-acetic ester harvard.edu
2 p-Bromobenzylidene bisaceto-acetic ester 50% Sodium hydroxide (B78521) solution, Heat 3-(4-Bromophenyl)glutaric acid harvard.edu
3 3-(4-Bromophenyl)glutaric acid Acetic anhydride 3-(4-Bromophenyl)glutaric anhydride harvard.edu

Once the key precursor, 3-(4-bromophenyl)glutaric acid, is obtained, the formation of the this compound ring can be achieved. While the direct synthesis of the mono-lactam from the dicarboxylic acid is less common than the formation of the glutarimide (B196013) (the di-lactam), it can be accomplished through reductive amination pathways. This involves the conversion of one of the carboxylic acid groups to an aldehyde, forming a 5-oxo-3-(4-bromophenyl)pentanoic acid intermediate. This keto-acid can then undergo an intramolecular reductive amination. harvard.educhim.it

Reductive amination is a powerful method for forming C-N bonds and is highly effective for synthesizing cyclic amines. organic-chemistry.org The reaction proceeds through the in-situ formation of an imine or enamine from the aldehyde and an amine source (like ammonia or ammonium salts), which is then reduced by a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edugoogle.com This cyclization would yield the target molecule, this compound.

Another key intermediate is 5-amino-3-(4-bromophenyl)pentanoic acid. The intramolecular cyclization of such an amino acid, often promoted by heat or coupling agents, is a fundamental method for the synthesis of lactams, including δ-valerolactam derivatives. nih.govgoogle.com The synthesis of this amino acid precursor could be approached from the corresponding 3-(4-bromophenyl)glutaric acid via a Hofmann or Curtius rearrangement of one of the carboxylic acid functions.

The synthesis of the unsubstituted δ-valerolactam core itself has also been achieved through biotechnological routes, for instance, from L-lysine using engineered Escherichia coli, highlighting the diverse approaches available for constructing the foundational piperidinone ring. nih.govgoogle.com

Comprehensive Spectroscopic and Structural Elucidation of 5 4 Bromophenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(4-bromophenyl)piperidin-2-one is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the bromophenyl ring, due to the bromine substituent, would likely appear as two sets of doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the piperidine ring would resonate in the upfield region. For comparison, in a related compound, 4-(4'-bromophenyl)piperidine, the aromatic protons appear as doublets at δ 7.13 and 7.31 ppm. rsc.org The piperidine ring protons in this compound would show complex splitting patterns due to their diastereotopic nature and coupling with each other. The NH proton of the lactam would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the lactam is expected to resonate in the downfield region, typically around δ 170-175 ppm. The carbon atoms of the bromophenyl ring would appear in the aromatic region (δ 120-145 ppm), with the carbon atom attached to the bromine showing a characteristic chemical shift. For instance, in 2-(4-bromophenyl)quinoline, the carbon attached to bromine resonates at δ 123.9 ppm. rsc.org The aliphatic carbons of the piperidine ring would be found in the upfield region of the spectrum.

A summary of anticipated chemical shifts is provided in the table below, based on data from related structures.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~170-175
CH (aromatic)~7.0-7.6 (m)~120-145
C-Br (aromatic)-~120-125
CH (piperidine, at C5)Multiplet~40-50
CH₂ (piperidine)Multiplets~20-40
NHBroad singlet-

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a molecule. In this compound, the most prominent absorption bands would be associated with the N-H and C=O stretching vibrations of the lactam ring and the C-Br stretching of the bromophenyl group.

The N-H stretching vibration of the secondary amide (lactam) is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the six-membered lactam ring typically absorbs strongly in the range of 1650-1680 cm⁻¹. The C-Br stretching vibration usually gives rise to a band in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable in their characteristic regions. For comparison, the IR spectrum of the related compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole shows characteristic bands, though direct comparison for the lactam functional group is not possible. nist.gov

Functional Group Characteristic IR Absorption Range (cm⁻¹)
N-H Stretch (Lactam)3200-3400 (broad)
C=O Stretch (Lactam)1650-1680 (strong)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
Aromatic C=C Stretch~1600, ~1475
C-N Stretch1200-1350
C-Br Stretch500-600

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₁₂BrNO, corresponding to a molecular weight of approximately 254.12 g/mol . clockss.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254 and 256 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion. Common fragmentation pathways for piperidine derivatives include the cleavage of the piperidine ring. The bromophenyl group would also lead to characteristic fragments. For instance, the loss of the bromine atom or the entire bromophenyl group could be observed.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The crystal packing and intermolecular interactions are crucial for understanding the solid-state properties of a compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.gov For a molecule like this compound, several types of intermolecular interactions are expected to play a significant role in the crystal packing.

Hydrogen bonding involving the N-H group of the lactam as a donor and the carbonyl oxygen as an acceptor is a primary interaction that would likely lead to the formation of chains or dimers in the crystal lattice. Additionally, weaker C-H···O and C-H···π interactions are also anticipated. The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N) and other van der Waals interactions. In the crystal structure of a related bromophenyl compound, C-H···O, C-H···N, and Br···H interactions were observed to be significant. nih.gov Hirshfeld surface analysis of similar compounds often reveals that H···H, C···H, and O···H contacts are the most prevalent intermolecular interactions governing the crystal packing. nih.gov

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl Piperidin 2 One Derivatives

Influence of Substituent Variation on the Piperidinone Ring and the 4-Bromophenyl Moiety

Modifications to both the piperidinone ring and the 4-bromophenyl group of 5-(4-Bromophenyl)piperidin-2-one derivatives have been shown to significantly impact their biological profiles. The piperidinone core is a versatile scaffold found in numerous biologically active compounds, and its substitution patterns are crucial for determining the pharmacological effects.

Piperidinone Ring Modifications:

Substitutions on the piperidinone ring can alter the compound's interaction with biological targets. For instance, the introduction of various substituents can influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for receptor binding. Research on related piperidine (B6355638) derivatives has demonstrated that even minor changes, such as the addition of a methyl group, can lead to substantial differences in activity. researchgate.net

4-Bromophenyl Moiety Modifications:

The 4-bromophenyl group is another key feature for SAR studies. The position and nature of substituents on this aromatic ring are critical for biological activity. Studies on analogous compounds have shown that electron-withdrawing groups at the para-position of the phenyl ring can enhance activity. For example, in a series of sulfonamide derivatives containing a piperidine moiety, compounds with a 4-bromo substituent (A9) exhibited potent activity against Xanthomonas axonopodis pv. citri (Xac). mdpi.com This suggests that the electronic properties conferred by the bromo group are important for the observed biological effects.

In other related studies, the replacement of the bromo substituent with other halogens or different functional groups has been explored to fine-tune the activity. For example, a 4-chlorophenyl analog of a piperidine derivative showed comparable potency to the lead compound in inhibiting Mycobacterium tuberculosis. nih.gov

Table 1: Effect of Substituent Variation on Biological Activity

Compound ID Modification on Piperidinone Ring Modification on Phenyl Moiety Observed Biological Activity
A9 Unspecified 4-Bromo Potent activity against Xac mdpi.com
A6 Unspecified 4-Chloro Better anti-Xac activity than electron-donating groups mdpi.com
A12 Unspecified 4-Trifluoromethyl Potent activity against Xac mdpi.com
11 Unspecified 4-Chloro Potency comparable to lead compound against M. tuberculosis nih.gov

Significance of the 4-Bromophenyl Group in Modulating Biological Activity and Potency

The 4-bromophenyl group plays a pivotal role in modulating the biological activity and potency of this class of compounds. Its presence is often associated with enhanced interactions with target proteins, which can be attributed to several factors.

The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. Furthermore, the lipophilic nature of the bromo substituent can influence the compound's ability to cross cell membranes and reach its site of action.

In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the 4-bromophenyl moiety was integral to their antimicrobial and anticancer activities. nih.gov Similarly, research on 4'4-bromophenyl-4'piperidinol derivatives as potential agents for Alzheimer's disease highlighted the importance of this group for their inhibitory activity against acetylcholinesterase. mdpi.com

The electronic effect of the bromine atom, being an electron-withdrawing group, can also influence the reactivity and binding of the entire molecule. This is supported by findings where electron-withdrawing groups at the para-position of the phenyl ring were found to be favorable for the antibacterial activity of certain piperidine derivatives. mdpi.com

Stereochemical Effects on Biological Activity and Target Selectivity

Stereochemistry is a critical determinant of the biological activity and target selectivity of chiral compounds, including derivatives of this compound. nih.gov The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, as receptors and enzymes are themselves chiral. pjoes.com

For many biologically active compounds, one enantiomer is significantly more potent than the other. nih.gov This stereoselectivity arises from the specific spatial orientation required for optimal binding to the target. In some cases, the "inactive" enantiomer may even have off-target effects or be metabolized differently.

The conformation of the piperidine ring (e.g., chair or boat) is also a key stereochemical feature. The introduction of bulky substituents or the formation of bridged ring systems can lock the piperidine ring into a specific conformation, which can in turn affect its binding affinity to a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For piperidine derivatives, QSAR models have been successfully developed to understand the structural requirements for their biological effects. nih.govnih.gov These models often employ various statistical methods, such as multiple linear regression (MLR), to correlate descriptors with activity. mdpi.com

Key steps in developing a QSAR model include:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each compound.

Model Building: Statistical methods are used to build a model that best correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a QSAR study on mono-substituted 4-phenylpiperidines revealed that the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov Another QSAR analysis of 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 antagonists highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. acs.org

These QSAR models provide valuable insights into the mechanism of action and can guide the design of new derivatives with improved potency and selectivity.

Mechanistic Investigations into the Biological Interactions of 5 4 Bromophenyl Piperidin 2 One

Elucidation of Molecular Binding Modes with Enzymes and Receptors

There is currently a lack of specific studies detailing the molecular binding modes of 5-(4-Bromophenyl)piperidin-2-one with enzymes and receptors. While research on other piperidine (B6355638) derivatives has utilized techniques such as X-ray crystallography and computational docking to understand their interactions with biological targets, similar investigations focused squarely on this compound are not present in the available scientific literature. The conformation of the piperidinone ring and the role of the bromophenyl group in potential receptor or enzyme active site binding have not been specifically described.

Biochemical Pathway Modulation by Piperidinone Derivatives (e.g., Enzyme Inhibition, Signaling Pathway Activation)

The broader family of piperidinone and piperidine derivatives has been shown to modulate various biochemical pathways. For instance, certain piperidine derivatives have demonstrated inhibitory activity against enzymes like cytochrome P450 isoforms. Additionally, derivatives of piperazic acid, which shares a heterocyclic nitrogen-containing ring structure, have been found to inhibit the Hedgehog signaling pathway by downregulating Gli1 expression.

However, specific data on how this compound, in particular, modulates biochemical pathways is not available. It is plausible that this compound could exhibit inhibitory or activating effects on certain enzymes or signaling cascades, a hypothesis that would require empirical testing to confirm.

Advanced Mechanistic Studies on Cellular Processes (Excluding Clinical Outcomes)

Advanced mechanistic studies focusing on the effects of this compound on specific cellular processes are not documented in the current body of scientific research. Investigations into cellular activities such as apoptosis, cell cycle regulation, or intracellular signaling in response to this specific compound have not been published. Therefore, a detailed account of its influence on cellular mechanics, absent of clinical data, cannot be provided at this time.

Broader Research Implications and Chemical Biology Applications

Utility as Synthetic Intermediates for Diverse Bioactive Molecules

The 5-(4-bromophenyl)piperidin-2-one scaffold is a key starting point for the synthesis of a variety of bioactive molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for cellular processes such as DNA repair, and their inhibition has become a major strategy in cancer therapy. researchgate.net

A patented method highlights the direct use of 3-(4-bromophenyl) piperidin-2-one as a crucial intermediate in the preparation of PARP inhibitors. researchgate.net This specific intermediate is synthesized from ethyl 2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate. researchgate.net The resulting piperidinone is then utilized in subsequent steps to construct the final complex structure of the PARP inhibitor. The development of large-scale synthesis routes for PARP inhibitors, such as niraparib, often involves intermediates like (S)-3-(4-bromophenyl)piperidine, which is closely related to and can be derived from this compound.

The piperidine (B6355638) core is a prevalent heterocycle found in numerous approved drugs, underscoring the importance of intermediates like this compound in pharmaceutical research and development. The presence of the bromophenyl group offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space and generate libraries of bioactive compounds.

Contributions to Lead Compound Discovery and Optimization in Chemical Biology

The process of discovering and optimizing lead compounds is a cornerstone of drug development, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. researchgate.net The this compound structure serves as a valuable scaffold in this process, particularly for PARP inhibitors.

Once a "hit" compound is identified through screening, lead optimization involves iterative cycles of design, synthesis, and testing to improve its drug-like properties. researchgate.net The 3-arylpiperidine scaffold, derived from this compound, is a key structural motif in several PARP inhibitors. nih.gov The optimization process for these inhibitors often focuses on modifying the substituents on both the piperidine ring and the aryl group to enhance binding affinity and selectivity for the target PARP enzyme.

For instance, the development of potent PARP10 inhibitors has involved the optimization of related scaffolds to achieve nanomolar potency and high selectivity over other PARP family members. nih.gov While not directly starting from this compound, these studies on similar scaffolds provide insights into how modifications to the core structure can significantly impact biological activity. Structure-activity relationship (SAR) studies on piperidine derivatives reveal how different functional groups and their positions influence the compound's interaction with its biological target. researchgate.net This knowledge is crucial for guiding the rational design of more effective and selective inhibitors. The exploration of bridged piperidine analogues has also been a strategy to control the conformation of the molecule and probe the steric constraints of the receptor binding site. nih.gov

Integration into Rational Design Strategies for Novel Chemical Probes and Tools

Rational drug design utilizes the three-dimensional structure of a biological target to guide the creation of new therapeutic agents. nih.govmdpi.com This approach is instrumental in developing selective inhibitors and chemical probes to study the function of specific proteins. The this compound scaffold provides a foundation for the rational design of such molecules, particularly for targeting enzymes like PARPs.

Chemical probes are essential tools for dissecting molecular mechanisms in gene regulation and for therapeutic development. nih.gov The design of selective inhibitors for individual PARP family members is a significant challenge due to the high similarity in their catalytic domains. Rational design strategies, often aided by X-ray crystal structures of the target protein, can guide the modification of a core scaffold to exploit subtle differences in the binding pockets of different enzymes. For example, the design of selective PARP4 inhibitors was achieved by modifying a quinazolin-4(3H)-one scaffold with substituents designed to interact with a unique threonine residue in the PARP4 nicotinamide sub-pocket. wikipedia.org

Similarly, the this compound core can be systematically modified to develop chemical probes for PARP enzymes. The established binding modes of inhibitors derived from this scaffold can inform the design of new probes with improved potency and selectivity. nih.gov These probes can be used to study the cellular functions of specific PARP enzymes and to validate them as therapeutic targets. The integration of computational methods with experimental data further enhances the efficiency of designing and optimizing these chemical tools. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 5 4 Bromophenyl Piperidin 2 One

Development of Novel and Efficient Synthetic Methodologies

The future development of 5-(4-Bromophenyl)piperidin-2-one and its analogs hinges on the availability of robust and efficient synthetic routes. While classical methods for lactam synthesis exist, emerging strategies in organic chemistry offer pathways to produce such molecules with greater efficiency, stereochemical control, and molecular diversity.

One promising frontier is the use of biocatalysis . Engineered enzymes, such as myoglobin variants, have been successfully employed for the asymmetric synthesis of δ-lactams through intramolecular C-H amidation. nih.govnih.gov This method allows for the selective functionalization of unreactive C-H bonds to form the lactam ring with high yields and excellent enantioselectivity. nih.govnih.gov Applying such enzymatic systems to precursors of this compound could provide a green and highly selective route to chiral versions of the molecule.

Furthermore, novel strategies for constructing substituted piperidone rings, such as the double aza-Michael reaction to form 2-substituted 4-piperidones or ring-closing metathesis to generate 3-piperidones, highlight the ongoing innovation in heterocyclic chemistry. organic-chemistry.org Adapting these modern synthetic technologies could significantly accelerate the exploration of the chemical space around the this compound scaffold.

Table 1: Comparison of Modern Synthetic Methodologies for δ-Lactam Synthesis

MethodologyKey FeaturesCatalyst/Reagent ExamplePotential Advantages
Enzymatic C-H AmidationAsymmetric synthesis via intramolecular C-H bond functionalizationEngineered Myoglobin VariantsHigh enantioselectivity, green chemistry, mild reaction conditions
Copper-Mediated CascadeOne-pot intramolecular amidation and C-N couplingCopper SaltsHigh operational simplicity, use of readily available precursors
Lewis Acid-Catalyzed CascadeCascade cyclization and ionic hydrogenationAl(OTf)₃High efficiency, versatile for N-substituted lactams
Ring-Closing MetathesisFormation of cyclic structures through alkene metathesisGrubbs CatalystAccess to diverse ring systems, avoids protecting groups

Application of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are indispensable tools for accelerating drug discovery and understanding molecular interactions. For a compound like this compound, these techniques can predict its biological potential and guide the synthesis of more potent and selective derivatives.

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Studies on related aryl-piperidine and piperidone scaffolds have successfully used docking to identify potential interactions with targets such as the 20S proteasome, oxidosqualene cyclase, and various G-protein coupled receptors (GPCRs). nih.govsemanticscholar.org This approach could be used to screen this compound against a vast library of known protein structures to generate hypotheses about its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling provides another layer of predictive power. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For piperidine (B6355638) derivatives, QSAR models have been developed to predict activities such as mu-opioid agonism and Akt1 inhibition. nih.govfrontiersin.org By synthesizing a small library of analogs of this compound and evaluating their activity against a specific target, a robust QSAR model could be built to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) simulations offer a dynamic view of molecular interactions, complementing the static picture provided by docking. MD simulations can assess the stability of a predicted ligand-protein complex over time, revealing key intermolecular interactions and conformational changes that are crucial for binding. nih.govorganic-chemistry.orgnih.gov This method is particularly valuable for understanding how a ligand like this compound might induce conformational changes in its target receptor or how its own conformation adapts within the binding pocket. nih.govmdpi.com In silico target prediction tools, which combine ligand-based and structure-based approaches, can further broaden the search for novel biological targets by comparing the compound's features to those of known drugs and ligands. nih.govtaylorandfrancis.com

Exploration of Undiscovered Biological Targets and Elucidation of New Mechanisms

While the specific biological targets of this compound are currently unknown, its core structure provides clues to its potential pharmacological profile. The piperidine heterocycle is a well-established pharmacophore found in drugs targeting a wide array of biological systems, including enzymes, receptors, and ion channels. organic-chemistry.org

Based on the activities of related compounds, several target classes emerge as high-priority areas for investigation. For example, various aryl-piperidine derivatives have shown activity as antipsychotic agents by targeting dopamine D2 and serotonin 5-HT2A receptors . mdpi.comfrontiersin.org Others have been identified as inhibitors of enzymes like Cathepsin K , relevant for osteoporosis, or as agonists for receptors like GPR119 , a target for diabetes. semanticscholar.orgnih.gov The piperidinone scaffold has also been associated with antibacterial and enzyme-inhibitory activities, including against acetylcholinesterase. wikipedia.org

The lactam ring itself is a critical functional group. The most famous examples are the β-lactam antibiotics, which act by irreversibly acylating the active site of transpeptidase enzymes (also known as penicillin-binding proteins), thereby inhibiting bacterial cell wall synthesis. enamine.net Although this compound is a δ-lactam, the principle of enzyme inhibition through covalent modification of an active site serine or cysteine residue remains a plausible mechanism of action against various hydrolases or proteases. Furthermore, some cyclic amides are thought to exert their biological effects, such as antibacterial activity, by interacting with and disrupting cellular membranes. nih.gov

Future research should involve broad phenotypic screening to identify potential therapeutic areas, followed by target deconvolution using chemoproteomic and computational approaches to pinpoint specific molecular targets and elucidate the underlying mechanism of action.

Design and Synthesis of Advanced Chemical Probes for Biological Systems

To investigate the biological roles of this compound, the development of advanced chemical probes is essential. Chemical probes are molecules designed to identify and study biological targets and pathways. Although no probes have been specifically derived from this compound, its scaffold is well-suited for conversion into various types of probes.

Affinity-based probes are designed by attaching a reporter tag, such as biotin for affinity purification or an alkyne for click chemistry, to a known ligand. frontiersin.org If this compound is found to have high affinity for a particular target, a probe could be synthesized by functionalizing a non-critical position on the molecule (e.g., the lactam nitrogen or a position on the phenyl ring) with such a tag. This would enable the isolation and identification of its binding partners from complex biological samples.

Photoaffinity labeling (PAL) is another powerful technique for target identification. nih.govtaylorandfrancis.com This involves incorporating a photoreactive group into the molecule, which upon UV irradiation, forms a highly reactive species that covalently crosslinks to any nearby protein. nih.gov The 4-bromophenyl moiety of the parent compound could potentially be modified to incorporate a more efficient photoreactive group, such as a diazirine or benzophenone, to create a photoaffinity probe for identifying its direct binding targets in a cellular context. creative-biolabs.comacs.org

Finally, the synthesis of fluorescent probes could enable the visualization of the compound's localization and dynamics within living cells. nih.gov This would involve conjugating a fluorophore to the this compound scaffold. Such probes are invaluable for cell imaging studies and can provide crucial information about which cellular compartments the compound accumulates in, helping to narrow down its potential targets and mechanism of action. semanticscholar.orgnih.gov The modular synthesis of such probes, combining the core scaffold, a reactive group, and a reporter tag, represents a modern approach to accelerating the discovery of their biological functions. frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.